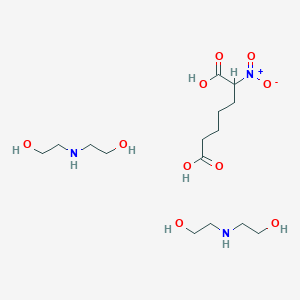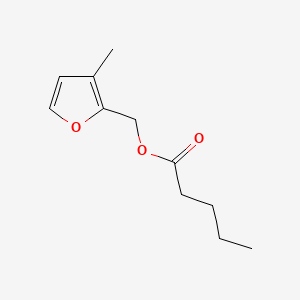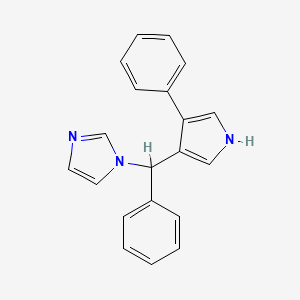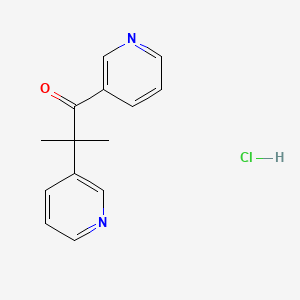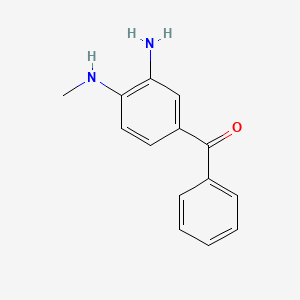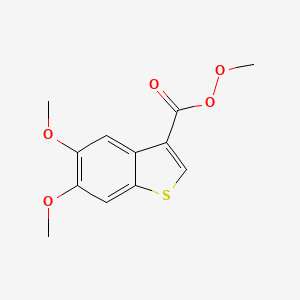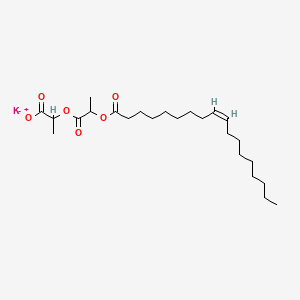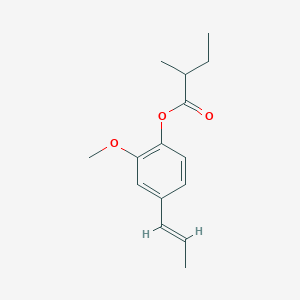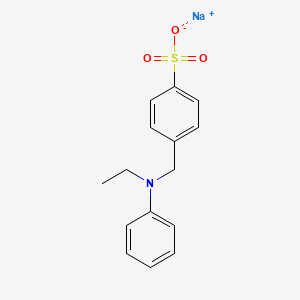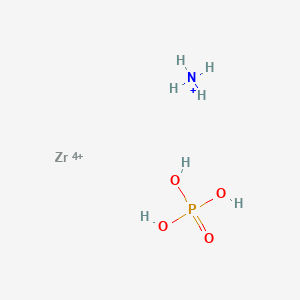
Phosphoric acid, ammonium zirconium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, ammonium zirconium salt is a compound that combines the properties of phosphoric acid, ammonium, and zirconium. This compound is known for its unique chemical and physical properties, which make it useful in various scientific and industrial applications. It is often used in the fields of catalysis, ion exchange, and as a precursor for other zirconium-based materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid, ammonium zirconium salt typically involves the reaction of zirconium oxychloride with ammonium phosphate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{ZrOCl}_2 + \text{(NH}_4\text{)}_3\text{PO}_4 \rightarrow \text{Zr(NH}_4\text{PO}_4)_2 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction temperature, pH, and concentration of reactants are carefully controlled to optimize yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid, ammonium zirconium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium phosphate.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium chloride can facilitate substitution reactions.
Major Products:
Oxidation: Zirconium phosphate.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various zirconium salts depending on the substituting cation.
Applications De Recherche Scientifique
Phosphoric acid, ammonium zirconium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its acidic properties.
Biology: Employed in the preparation of bio-compatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in dental materials.
Industry: Applied in the production of ceramics, coatings, and as an ion-exchange material in water treatment processes.
Mécanisme D'action
The mechanism by which phosphoric acid, ammonium zirconium salt exerts its effects is primarily through its ability to act as a Lewis acid. The zirconium ions can coordinate with various ligands, facilitating catalytic reactions. The presence of phosphoric acid groups enhances its ability to participate in proton transfer reactions, making it effective in catalysis and ion exchange processes.
Comparaison Avec Des Composés Similaires
Zirconium Phosphate: Similar in structure but lacks the ammonium component.
Ammonium Phosphate: Contains ammonium and phosphate but lacks zirconium.
Zirconium Oxychloride: A precursor to many zirconium compounds but lacks the phosphate component.
Uniqueness: Phosphoric acid, ammonium zirconium salt is unique due to its combination of zirconium, ammonium, and phosphate, which imparts a distinct set of chemical and physical properties. This combination allows it to function effectively in a variety of applications, particularly in catalysis and ion exchange, where its multi-functional nature is advantageous.
Propriétés
Numéro CAS |
84057-79-4 |
|---|---|
Formule moléculaire |
H7NO4PZr+5 |
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
azanium;phosphoric acid;zirconium(4+) |
InChI |
InChI=1S/H3N.H3O4P.Zr/c;1-5(2,3)4;/h1H3;(H3,1,2,3,4);/q;;+4/p+1 |
Clé InChI |
ISIWPXURXBFSFC-UHFFFAOYSA-O |
SMILES canonique |
[NH4+].OP(=O)(O)O.[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



